Cas no 89745-81-3 (2-Propene-1,1-diamine, N,N,N',N'-tetramethyl-)

2-Propene-1,1-diamine, N,N,N',N'-tetramethyl- structure
89745-81-3 structure
Product Name:2-Propene-1,1-diamine, N,N,N',N'-tetramethyl-
CAS No:89745-81-3
MF:C7H16N2
MW:128.215341567993
CID:590402
PubChem ID:13215413
Update Time:2025-04-19

2-Propene-1,1-diamine, N,N,N',N'-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propene-1,1-diamine, N,N,N',N'-tetramethyl-
    • 1-N,1-N,1-N',1-N'-tetramethylprop-2-ene-1,1-diamine
    • 89745-81-3
    • N~1~,N~1~,N'~1~,N'~1~-Tetramethylprop-2-ene-1,1-diamine
    • SCHEMBL1532716
    • DTXSID30528808
    • Inchi: 1S/C7H16N2/c1-6-7(8(2)3)9(4)5/h6-7H,1H2,2-5H3
    • InChI Key: QNFHGCCIQBTTQZ-UHFFFAOYSA-N
    • SMILES: N(C)(C)C(C=C)N(C)C

Computed Properties

  • Exact Mass: 128.131348519g/mol
  • Monoisotopic Mass: 128.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 78.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 6.5Ų
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